5-(4-methoxyphenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrrolium-1-olate
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Overview
Description
The description of a compound usually includes its IUPAC name, molecular formula, and structure. The structure can be represented in various forms such as Lewis structure, line-angle structure, or 3D structure.
Synthesis Analysis
This involves the study of how the compound can be synthesized from available starting materials. It includes the reactions used, their conditions, and the yield of the product.Molecular Structure Analysis
Researchers use techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure of the compound.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes studying the reactivity of the compound and how it interacts with other compounds.Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, stability, etc. These properties can give insights into how the compound behaves under different conditions.Scientific Research Applications
Cycloaddition Reactions and Molecular Structures
Research involving cycloaddition reactions of related pyrrolium compounds illustrates the versatility of these structures in synthesizing new chiral molecules. For instance, cycloaddition reactions involving aryl- and methoxyphenyl-substituted thiazolo[3,4-c]oxazol-4-ium-1-olates have led to new chiral pyrrole derivatives. These reactions showcase the compound's utility in creating structurally complex and chiral molecules, which are critical in medicinal chemistry and material science. The structure of one such molecule was elucidated through X-ray crystallography, underscoring the importance of these compounds in studying molecular conformations and interactions (Melo et al., 2002).
Optoelectronic and Charge Transport Properties
The study of Pechmann dyes, which include moieties similar to 5-(4-methoxyphenyl) substituted pyrroles, reveals their potential in optoelectronic applications. Specifically, these compounds have been evaluated for their suitability as materials in organic light-emitting diodes (OLEDs). The research focused on their structural, optoelectronic, and charge transport properties, demonstrating their efficiency as p-type materials due to favorable charge transfer behavior, excitation energies, and intrinsic mobility for holes. Such insights are crucial for designing new materials for electronics and photonics applications (Wazzan & Irfan, 2019).
Safety And Hazards
Researchers refer to Material Safety Data Sheets (MSDS) for information on the compound’s hazards, safe handling procedures, and emergency procedures.
Future Directions
Based on the results of the above analyses, researchers can suggest future directions for the study of the compound. This could involve suggesting modifications to the compound to improve its properties, or suggesting new reactions or uses for the compound.
Please note that the availability of this information depends on how much research has been done on the compound. For a relatively unknown compound, some or all of this information may not be available. In such cases, researchers would need to conduct experiments to gather this information.
properties
IUPAC Name |
5-(4-methoxyphenyl)-2,2-dimethyl-1-oxido-3,4-dihydropyrrol-1-ium |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-13(2)9-8-12(14(13)15)10-4-6-11(16-3)7-5-10/h4-7H,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWDCLCNGRSPLAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(=[N+]1[O-])C2=CC=C(C=C2)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-methoxyphenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrrolium-1-olate |
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